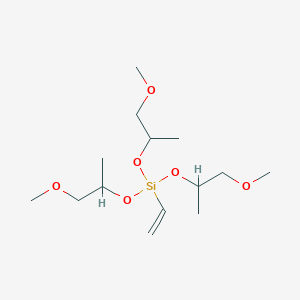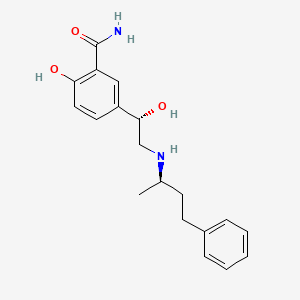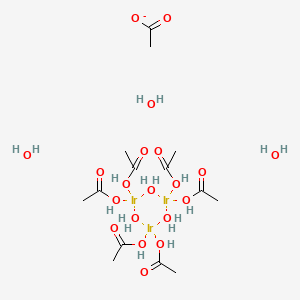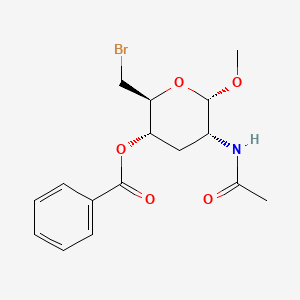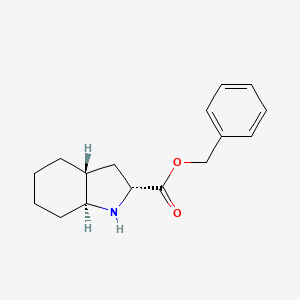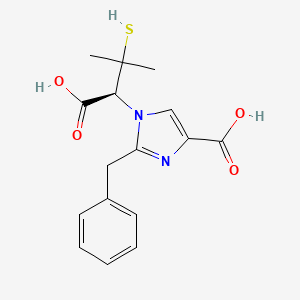
1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quinoxaline core. This compound is of interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 4 positions can be done using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
N-Substitution:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Halogenated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl groups and quinoxaline core allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, lacking the hydroxyl and hydroxyethyl groups.
1,4-Dihydroxyquinoxaline: Similar structure but without the hydroxyethyl and methyl groups.
N-(2-Hydroxyethyl)quinoxaline: Lacks the hydroxyl groups at positions 1 and 4.
Uniqueness
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is unique due to the combination of hydroxyl, hydroxyethyl, and methyl groups on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H17N3O4 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,8,11,16,18-19H,6-7H2,1H3,(H,13,17) |
Clave InChI |
JEDQIVOANUZTDG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C2=CC=CC=C2N1O)O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)


